Home > Products > Screening Compounds P135524 > Mc-Val-Cit-PAB-Cl
Mc-Val-Cit-PAB-Cl - 1639351-92-0

Mc-Val-Cit-PAB-Cl

Catalog Number: EVT-2727235
CAS Number: 1639351-92-0
Molecular Formula: C28H39ClN6O6
Molecular Weight: 591.11
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Mc-Val-Cit-PAB-Cl, also known as 6-maleimidohexanoyl-valyl-citrullyl-(4-aminobenzyl)-chloride, is a synthetic compound primarily used in the development of antibody-drug conjugates (ADCs). These conjugates are designed to selectively deliver cytotoxic drugs to cancer cells, enhancing the therapeutic efficacy while minimizing systemic toxicity. The compound features a cleavable linker that allows for the release of the drug payload upon reaching the target site, typically inside the tumor cells.

Source and Classification

Mc-Val-Cit-PAB-Cl is classified as a peptide-based linker. It is derived from the amino acids valine and citrulline, which are incorporated into a structure that includes a para-aminobenzyl moiety and a maleimidohexanoyl group. This compound is part of a broader category of chemical linkers used in ADC formulations, which are critical for the stability and effectiveness of these therapeutic agents.

Synthesis Analysis

Methods

The synthesis of Mc-Val-Cit-PAB-Cl involves several steps, typically starting from commercially available amino acids. A notable method includes the coupling of Fmoc-Val-OSu with para-aminobenzyl alcohol using coupling reagents such as HATU, which provides high yields and minimizes epimerization issues associated with citrulline stereogenic centers. The final product is often isolated as a single diastereomer, enhancing its uniformity and effectiveness in drug delivery applications .

Technical Details

The synthesis process generally includes:

  1. Protection of Amino Acids: Initial protection of the amino groups to prevent unwanted reactions.
  2. Coupling Reaction: Formation of amide bonds between the protected amino acids and the linker components.
  3. Deprotection: Removal of protective groups to yield the free amine necessary for further reactions.
  4. Final Coupling with Maleimidohexanoic Acid: This step creates the final linker structure, ensuring it is ready for conjugation with antibodies.
Molecular Structure Analysis

Structure

The molecular structure of Mc-Val-Cit-PAB-Cl features:

  • A valine residue linked to a citrulline residue.
  • A para-aminobenzyl component that facilitates attachment to antibodies.
  • A maleimido group that allows for selective conjugation via thiol groups on antibodies.

Data

The molecular formula for Mc-Val-Cit-PAB-Cl is C₁₈H₂₃ClN₄O₄, and its molecular weight is approximately 396.85 g/mol. The compound's structure can be represented in various forms, including two-dimensional chemical structures that illustrate its connectivity.

Chemical Reactions Analysis

Reactions

Mc-Val-Cit-PAB-Cl participates in several key reactions:

  • Cleavage Reaction: Upon internalization into target cells, the linker undergoes hydrolysis or proteolytic cleavage by enzymes such as cathepsin B, releasing the attached drug payload.
  • Conjugation Reaction: The maleimido group reacts with thiol-containing molecules (like cysteine residues on antibodies) to form stable thioether bonds.

Technical Details

The efficiency of these reactions is critical for the performance of ADCs. The choice of linkers like Mc-Val-Cit-PAB-Cl can significantly affect the pharmacokinetics and biodistribution of the conjugated drug.

Mechanism of Action

Process

The mechanism of action for Mc-Val-Cit-PAB-Cl as part of an ADC involves:

  1. Targeting: The antibody binds specifically to antigens present on cancer cells.
  2. Internalization: After binding, the antibody-drug conjugate is internalized through endocytosis.
  3. Release: Inside the cell, cathepsin B cleaves the linker, releasing the cytotoxic drug directly into the cytoplasm where it can exert its therapeutic effects.

Data

Studies have shown that ADCs utilizing Mc-Val-Cit-PAB-Cl demonstrate enhanced stability in circulation and effective release mechanisms upon reaching target tissues .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in common organic solvents like dimethyl sulfoxide and dimethylformamide.

Chemical Properties

  • Stability: Exhibits good stability under physiological conditions but is cleaved by specific proteases within target cells.
  • Reactivity: The maleimido group is highly reactive towards thiols, making it suitable for conjugation applications.
Applications

Mc-Val-Cit-PAB-Cl is primarily used in:

  • Antibody-Drug Conjugates: As a linker that connects therapeutic drugs to antibodies for targeted cancer therapy.
  • Research Applications: In studies focused on improving ADC formulations and understanding their mechanisms of action in preclinical models.

This compound exemplifies advancements in linker chemistry that enhance the efficacy and safety profiles of targeted therapies in oncology .

Introduction to Antibody-Drug Conjugates and Linker Chemistry

Antibody-Drug Conjugates represent a transformative class of biopharmaceuticals engineered to selectively deliver cytotoxic agents to cancer cells while minimizing damage to healthy tissues. These complex molecules comprise three fundamental elements: a monoclonal antibody directed against a tumor-specific antigen, a potent cytotoxic payload, and a specialized chemical linker that covalently attaches the payload to the antibody. The linker component serves as the critical determinant of ADC stability, payload release kinetics, and therapeutic efficacy. As such, linker chemistry has evolved into a sophisticated research discipline focused on optimizing the balance between systemic stability and intracellular payload release [1] [8].

Role of Cleavable Linkers in Antibody-Drug Conjugate Development

Cleavable linkers constitute the predominant conjugation strategy in clinically approved Antibody-Drug Conjugates, representing more than 80% of current therapeutic agents in this class. These specialized molecular connectors are designed to maintain stability during systemic circulation while undergoing selective cleavage within the tumor microenvironment or inside cancer cells. This precise spatial and temporal control over payload release represents a fundamental requirement for minimizing off-target toxicity while maximizing antitumor activity. The design parameters for cleavable linkers must address the seemingly contradictory demands of extracellular stability versus intracellular lability, making chemical innovation in this field particularly challenging [1] [4].

The historical development of cleavable linkers reveals a trajectory of progressive refinement driven by clinical experience. Early generation linkers such as the acid-labile hydrazone used in Gemtuzumab Ozogamicin demonstrated suboptimal stability in circulation, leading to premature payload release and dose-limiting toxicities. These observations stimulated research into more sophisticated cleavage mechanisms responsive to specific intracellular conditions, including protease activity, glutathione concentration, acidic pH, and reduction potential. The evolution toward enzyme-cleavable linkers, particularly those responsive to lysosomal proteases, represents a significant advancement in achieving tumor-specific payload activation [1] [8].

Evolution of Linker Design for Targeted Cytotoxicity

Contemporary linker design has progressed beyond simple conjugation chemistry to incorporate sophisticated multi-component systems that enhance both stability and controlled drug release. The modern cleavable linker typically comprises several functional domains: a specific enzyme cleavage site, a self-immolative spacer, and chemical attachments for antibody and payload connection. This modular architecture enables researchers to systematically optimize each component for improved pharmacokinetic performance. Recent innovations include molecular triggers with heightened specificity for tumor-associated enzymes, alternative antibody attachment strategies to prevent deconjugation, and expanded payload connection chemistries to accommodate novel cytotoxic agents [1] [7].

The development timeline shows a distinct shift from first-generation hydrazone and disulfide linkers toward second-generation peptide-based systems. This transition has yielded substantial improvements in therapeutic indices, as evidenced by the clinical success of Brentuximab Vedotin, which incorporates the Valine-Citrulline linker. Current research focuses on third-generation designs incorporating tumor-selective triggers with reduced sensitivity to off-target proteases, hydrophilic modifiers to address aggregation challenges, and novel conjugation technologies enabling site-specific attachment and homogeneous drug-antibody ratio preparations [1] [8].

Table 1: Classification of Cleavable Linkers in Antibody-Drug Conjugates

Trigger MechanismRepresentative StructureActivation EnvironmentPayload ExampleClinical ADC Example
Protease-CleavableValine-CitrullineLysosomal cathepsinsMonomethyl Auristatin EBrentuximab Vedotin
Acid-CleavableHydrazoneAcidic endosomes/lysosomes (pH 4-5)CalicheamicinGemtuzumab Ozogamicin
Glutathione-CleavableDisulfideHigh intracellular glutathioneMaytansinoidSAR3419
Glucuronidase-Cleavableβ-GlucuronideLysosomal β-glucuronidaseMonomethyl Auristatin ETrastuzumab Deruxtecan
Sulfatase-CleavableArylsulfateLysosomal sulfataseMonomethyl Auristatin ENot yet approved

Properties

CAS Number

1639351-92-0

Product Name

Mc-Val-Cit-PAB-Cl

IUPAC Name

N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(chloromethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide

Molecular Formula

C28H39ClN6O6

Molecular Weight

591.11

InChI

InChI=1S/C28H39ClN6O6/c1-18(2)25(34-22(36)8-4-3-5-16-35-23(37)13-14-24(35)38)27(40)33-21(7-6-15-31-28(30)41)26(39)32-20-11-9-19(17-29)10-12-20/h9-14,18,21,25H,3-8,15-17H2,1-2H3,(H,32,39)(H,33,40)(H,34,36)(H3,30,31,41)/t21-,25-/m0/s1

InChI Key

TUMQZNBKSWFFAZ-OFVILXPXSA-N

SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CCl)NC(=O)CCCCCN2C(=O)C=CC2=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.